molecular formula C13H10BrN3O B2476567 3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine CAS No. 2320143-71-1

3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine

Cat. No.: B2476567
CAS No.: 2320143-71-1
M. Wt: 304.147
InChI Key: NQXZKBQBZAUUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Scientific Research Applications

3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by cyclization to form the pyrrolo[3,4-b]pyridine core. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-11-4-10(5-15-6-11)13(18)17-7-9-2-1-3-16-12(9)8-17/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZKBQBZAUUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CN=C3)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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